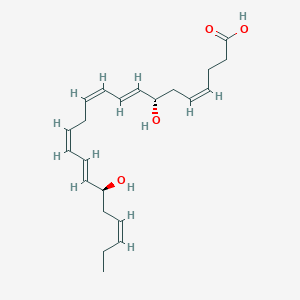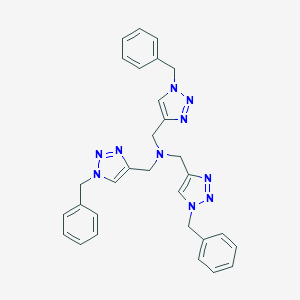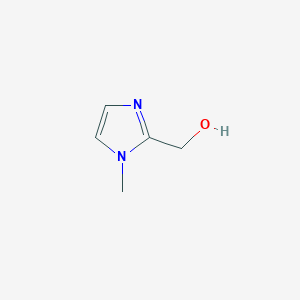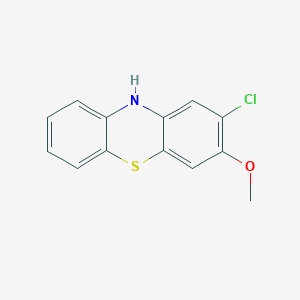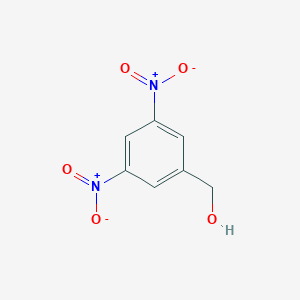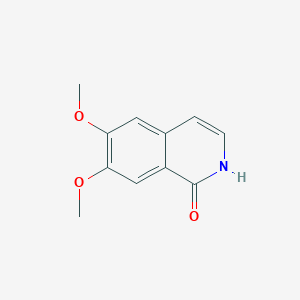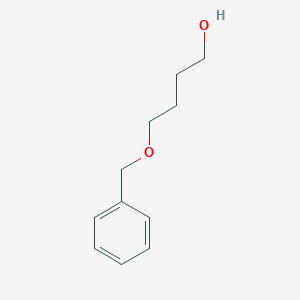
3-Methylbuta-1,3-dien-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbuta-1,3-dien-2-yl acetate, also known as isopentenyl acetate, is a naturally occurring organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor and is commonly found in fruits such as apples, bananas, and oranges. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Methylbuta-1,3-dien-2-yl acetate is not fully understood, but it is believed to act as a signaling molecule in various biological processes. It is thought to activate certain enzymes involved in the biosynthesis of isoprenoids, which are important molecules in various cellular processes.
Biochemische Und Physiologische Effekte
3-Methylbuta-1,3-dien-2-yl acetate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, it has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methylbuta-1,3-dien-2-yl acetate in lab experiments is its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, one limitation is its volatility, which can make it difficult to handle in certain experiments. Additionally, its odor can interfere with certain assays and experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 3-Methylbuta-1,3-dien-2-yl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and cardiovascular disease. Additionally, research is needed to further understand its mechanism of action and its effects on various cellular processes. Finally, there is a need for the development of more efficient and sustainable methods of synthesizing this compound.
Synthesemethoden
The synthesis of 3-Methylbuta-1,3-dien-2-yl acetate can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods of synthesizing this compound is through the condensation of isopentenol and acetic acid.
Wissenschaftliche Forschungsanwendungen
3-Methylbuta-1,3-dien-2-yl acetate is widely used in scientific research due to its various applications in different fields. In biochemistry, it is used as a precursor for the biosynthesis of isoprenoids, which are important molecules involved in various biological processes, including cell signaling, membrane structure, and hormone synthesis. In molecular biology, it is used as a substrate for the enzymatic synthesis of 3-Methylbuta-1,3-dien-2-yl acetateated tRNAs, which are essential for protein synthesis. In pharmacology, it is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
Eigenschaften
CAS-Nummer |
16824-14-9 |
|---|---|
Produktname |
3-Methylbuta-1,3-dien-2-yl acetate |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-methylbuta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3 |
InChI-Schlüssel |
IPFWQVCMDDZCMA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)OC(=O)C |
Kanonische SMILES |
CC(=C)C(=C)OC(=O)C |
Andere CAS-Nummern |
16824-14-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



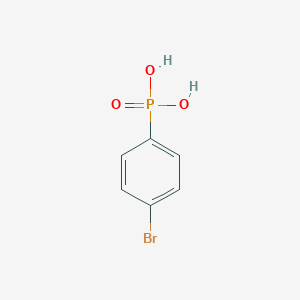
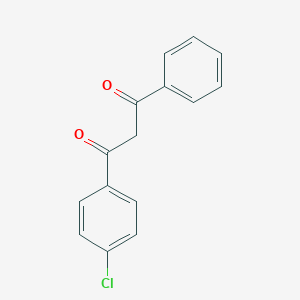
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
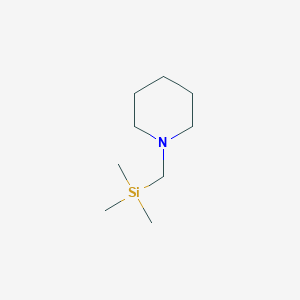
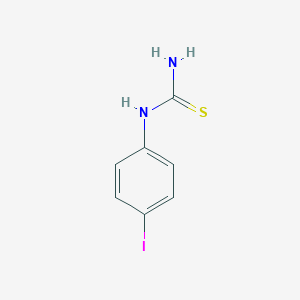
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
